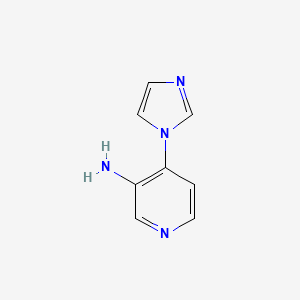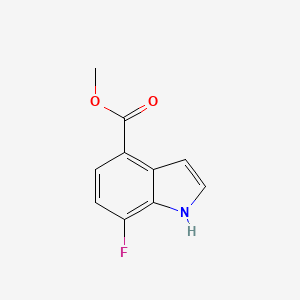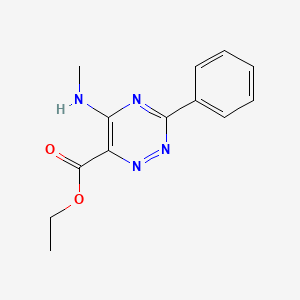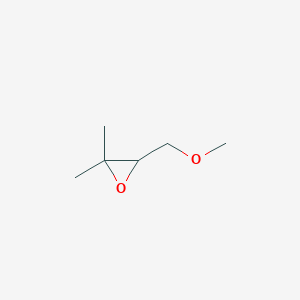![molecular formula C13H20BNO3 B2534158 [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 2377611-36-2](/img/structure/B2534158.png)
[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20BNO3 . It is related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which has the molecular formula C12H18BNO2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 4-(Diphenylamino)phenylboronic acid pinacol ester, an aryl boronic acid ester, is used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as single crystal X-ray diffraction . Theoretical calculations can also be performed using software packages like Gaussian09 .Chemical Reactions Analysis
Compounds with boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure . They can also be used in protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .科学的研究の応用
1. Synthesis and Crystal Structure Analysis
[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is utilized in the synthesis of boric acid ester intermediates with benzene rings. These compounds are synthesized through substitution reactions and their structures are characterized by various spectroscopic methods and X-ray diffraction. Additionally, their molecular structures are calculated using density functional theory (DFT), providing insights into their physicochemical properties (Huang et al., 2021).
2. Schiff Base Substituent-Triggered Reactions
This chemical is involved in the synthesis of Schiff base substituents, which can be used for efficient deboration reactions. Such reactions have applications in the detection of hydrogen peroxide vapor, highlighting its potential in analytical chemistry and explosive detection (Fu et al., 2016).
3. Boron-Containing Compound Synthesis
It plays a role in the synthesis of boron-containing compounds like phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives. These compounds, synthesized through reactions like the Miyaura borylation reaction, are being evaluated for their biological activities, indicating their relevance in medicinal chemistry (Das et al., 2011).
4. Catalysis in Organic Synthesis
The compound is involved in catalyzed reactions, such as C-H halogenation, offering advantages like higher yields and better selectivity in the synthesis of multi-substituted arenes. This highlights its importance in facilitating more efficient and selective organic synthesis processes (Sun et al., 2014).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its structural similarity to other boronic acid derivatives, it may be involved in various biochemical reactions, including those involving carbon-carbon bond formation .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, it may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can be influenced by various environmental factors . For instance, the compound’s reactivity may be affected by the presence of a catalyst, the pH of the environment, and the temperature.
特性
IUPAC Name |
[3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENSCZYUVRVCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534077.png)



![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)

methanone](/img/structure/B2534088.png)





![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2534096.png)
